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molecular formula C8H13ClN2 B099876 2-Ethylphenylhydrazine hydrochloride CAS No. 19398-06-2

2-Ethylphenylhydrazine hydrochloride

Cat. No. B099876
M. Wt: 172.65 g/mol
InChI Key: HBHPTOKYVGZBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04585877

Procedure details

A vigorously stirred solution of 487 ml concentrated hydrochloric acid and 218 ml of water at 0° C. was treated dropwise with 1.93 moles (234 g) of 2-ethylaniline. To the resulting thick suspension was added a solution of sodium nitrite (143 g, 2.07 moles) in 218 ml of water over 1.5 hours while maintaining the internal temperature between 8° C. and 14° C. Next, a solution of SnCl2.2H2O (4.37 moles, 985 g) in 1.312 l of 1:1 concentrated hydrochloric acid:water was added over 5 hours while the internal temperature was kept between 5° C. and 10° C. After 15 hours, the solid was collected on a filter paper and boiled in 1.2 l of water with decolorizing carbon. The solution was filtered through Celite, treated with 400 ml of concentrated hydrochloric acid and put in an ice bath for 0.5 hours. The tan plates were filtered and dried in vacuo over phosphorous pentoxide for 24 hours affording title compound, m.p. 181°-183° C.
Quantity
143 g
Type
reactant
Reaction Step One
Name
Quantity
218 mL
Type
solvent
Reaction Step One
Quantity
985 g
Type
reactant
Reaction Step Two
Quantity
1.312 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
234 g
Type
reactant
Reaction Step Three
Name
Quantity
218 mL
Type
solvent
Reaction Step Three
Quantity
487 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH2:5])[CH3:2].[N:10]([O-])=O.[Na+].O.O.[Cl:16][Sn]Cl>O.Cl>[ClH:16].[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[CH:6][C:4]=1[NH:5][NH2:10])[CH3:2] |f:1.2,3.4.5,8.9|

Inputs

Step One
Name
Quantity
143 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
218 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
985 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
1.312 L
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
234 g
Type
reactant
Smiles
C(C)C1=C(N)C=CC=C1
Name
Quantity
218 mL
Type
solvent
Smiles
O
Name
Quantity
487 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature between 8° C. and 14° C
CUSTOM
Type
CUSTOM
Details
was kept between 5° C. and 10° C
CUSTOM
Type
CUSTOM
Details
the solid was collected on a filter paper
FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite
ADDITION
Type
ADDITION
Details
treated with 400 ml of concentrated hydrochloric acid
WAIT
Type
WAIT
Details
put in an ice bath for 0.5 hours
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The tan plates were filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over phosphorous pentoxide for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
Cl.C(C)C1=C(C=CC=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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